2-Tert-butyl-1,3,4-oxadiazole

Descripción general

Descripción

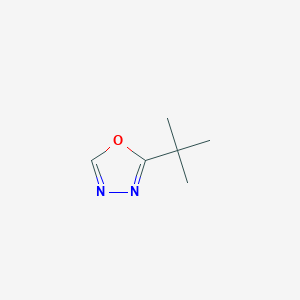

2-Tert-butyl-1,3,4-oxadiazole is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3,4-oxadiazole typically involves the dehydrative cyclization of hydrazides or semicarbazides. One common method is the reaction of tert-butylamidoxime with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . The reaction conditions often require heating in an inert solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 2-Tert-butyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Tert-butyl-1,3,4-oxadiazole has been studied for its potential applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its versatility allows chemists to modify the oxadiazole ring to create derivatives with enhanced properties .

Biology

-

Biological Activity : The compound exhibits a range of biological activities including anti-inflammatory, antibacterial, and anticancer effects. Research indicates that derivatives of oxadiazoles can inhibit various cellular processes and enzyme activities .

Biological Activity Effect Anticancer Inhibits cancer cell proliferation Antibacterial Effective against Gram-positive bacteria Antioxidant Scavenges free radicals

Medicine

- Therapeutic Potential : Studies have shown that this compound derivatives can serve as potential antitumor agents. For instance, certain derivatives demonstrated significant activity against various cancer cell lines .

Industrial Applications

- Material Science : The compound is utilized in developing materials with specific electronic properties such as organic light-emitting diodes (OLEDs) and corrosion inhibitors. Its chemical structure allows it to interact favorably with other materials in these applications .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of several oxadiazole derivatives, including this compound. Results indicated that these compounds could inhibit the growth of cancer cells by inducing apoptosis through modulation of signaling pathways .

Case Study 2: Antibacterial Efficacy

Research on modified oxadiazole compounds revealed that they could effectively target bacterial pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These findings highlight the potential for developing new antimicrobial agents based on oxadiazole structures .

Mecanismo De Acción

The mechanism of action of 2-tert-butyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to act as a bioisostere for amides and esters, enhancing its stability and activity in biological systems .

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: Another isomer with similar properties but different reactivity.

1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical and biological activities.

1,2,5-Oxadiazole: Another isomer with distinct chemical properties.

Uniqueness: 2-Tert-butyl-1,3,4-oxadiazole is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity .

Actividad Biológica

2-Tert-butyl-1,3,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

This compound is a member of the oxadiazole family, which is known for a variety of biological activities including antimicrobial, anticancer, and antioxidant effects. The presence of the tert-butyl group imparts unique steric and electronic properties that influence its reactivity and biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to bind to enzymes such as cytochrome P450 and other oxidoreductases through hydrogen bonding and hydrophobic interactions. This binding can either inhibit or activate the enzyme's catalytic activity depending on the context.

Cellular Effects

This compound influences several cellular processes:

- Gene Expression: It can modulate transcription factors that alter the expression of genes involved in cell growth and apoptosis.

- Metabolic Pathways: By affecting key enzymes, it impacts cellular energy production and biosynthesis.

- Subcellular Localization: Its localization within different cellular compartments (cytoplasm, nucleus, mitochondria) affects its functional interactions with biomolecules.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In vitro Studies: It has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), showing significant cytotoxic effects. For example, one study reported an IC50 value of 1.18 µM against HEPG2 cells .

- Mechanism of Action: The compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Activity Against Pathogens: It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

- Potential for Drug Development: The modification of oxadiazole derivatives has led to compounds with improved bioavailability and reduced resistance profiles against pathogens like Clostridioides difficile .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitumor Effects : A study demonstrated that derivatives based on this compound showed significant cytotoxicity against multiple cancer cell lines and induced apoptosis through specific molecular pathways .

- Antibacterial Applications : Research focused on modifying oxadiazole derivatives for enhanced antibacterial activity against resistant strains indicated promising results in vitro .

Propiedades

IUPAC Name |

2-tert-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCKKFZFOFBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464983 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251540-53-1 | |

| Record name | 2-tert-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the m-terphenyloxadiazole derivatives suitable for use as electron transporting materials in blue phosphorescent OLEDs?

A1: The m-terphenyloxadiazole derivatives, specifically tOXD-mTP and tpOXD-mTP, possess several key characteristics that make them well-suited as ETMs in blue phosphorescent OLEDs []:

- High Triplet Energy Gaps (ET): Both tOXD-mTP and tpOXD-mTP exhibit high ET values of 2.83 eV and 2.90 eV, respectively []. This is crucial for efficiently confining the triplet exciton within the emitting layer, preventing energy transfer losses and enabling efficient blue phosphorescence.

- Effective Electron Transport: The incorporation of two oxadiazolyl groups and a m-terphenyl linkage within the molecular structure contributes to efficient electron transport properties []. This facilitates the movement of electrons through the ETM layer to the emissive layer.

- Improved Device Performance: OLED devices utilizing tOXD-mTP and tpOXD-mTP as ETMs demonstrate significantly enhanced performance compared to devices using the conventional ETM OXD-7 []. This is evident in the higher current efficiencies and external quantum efficiencies achieved, highlighting the effectiveness of these novel materials in improving device performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.